2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
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Overview
Description
2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid is a synthetic organic compound with a molecular formula of C15H16O5 and a molecular weight of 276.29 g/mol . This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base, followed by hydrolysis of the ester to yield the desired acid . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols . Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, reduction can produce alcohols, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, thereby exerting antioxidant or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid
- 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
- 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
Uniqueness
2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid is unique due to its specific substitution pattern on the chromen-2-one core, which can influence its biological activity and chemical reactivity. The presence of the 3,4,8-trimethyl groups may enhance its lipophilicity and ability to interact with biological membranes, potentially leading to improved bioavailability and efficacy .
Properties
IUPAC Name |
2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-7-8(2)15(18)20-13-9(3)12(6-5-11(7)13)19-10(4)14(16)17/h5-6,10H,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFVRKMOQDRHIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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